molecular formula C10H14ClNO4S B2655462 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide CAS No. 86919-20-2

5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide

Cat. No. B2655462
CAS RN: 86919-20-2
M. Wt: 279.74
InChI Key: OGEDMEOSYWRQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide, also known as CHPS, is a chemical compound that belongs to the class of sulfonamide drugs. It is a white crystalline solid that is soluble in water and has a molecular weight of 301.78 g/mol. CHPS has been extensively studied for its potential use in scientific research as it exhibits various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of aqueous humor in the eye. This decrease in aqueous humor production results in a decrease in intraocular pressure, which is the primary cause of glaucoma.
Biochemical and Physiological Effects:
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to decrease the production of aqueous humor in the eye, which reduces intraocular pressure. Additionally, 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide has been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy. It has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide in lab experiments include its ability to inhibit carbonic anhydrase, which allows for the study of the enzyme's role in various physiological processes. Additionally, 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide has been found to have various biochemical and physiological effects, which may be useful in the study of neurological and inflammatory disorders.
The limitations of using 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide in lab experiments include the potential for side effects and the need for careful dosage control. Additionally, 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide may not be effective in all cases, and further research is needed to fully understand its potential uses.

Future Directions

There are several future directions for research involving 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide. One area of research is the development of new drugs based on the structure of 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide that may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanisms of action of 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide and its potential uses in the treatment of neurological and inflammatory disorders.
Conclusion:
In conclusion, 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide, or 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide, is a chemical compound that has been extensively studied for its potential use in scientific research. Its ability to inhibit carbonic anhydrase and its various biochemical and physiological effects make it a promising candidate for the treatment of glaucoma, epilepsy, and other neurological and inflammatory disorders. Further research is needed to fully understand its potential uses and to develop new drugs based on its structure.

Synthesis Methods

The synthesis of 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide involves the reaction between 5-chloro-2-methoxybenzenesulfonyl chloride and 2-hydroxypropylamine in the presence of a base such as triethylamine. The reaction takes place under controlled conditions of temperature and pressure to yield 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide as a product.

Scientific Research Applications

5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide has been used in various scientific research studies due to its unique properties. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and other neurological disorders.

properties

IUPAC Name

5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S/c1-7(13)6-12-17(14,15)10-5-8(11)3-4-9(10)16-2/h3-5,7,12-13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEDMEOSYWRQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide

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